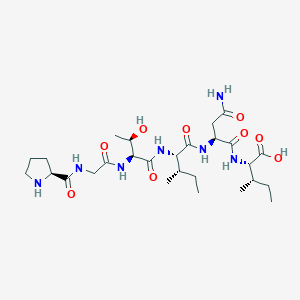

![molecular formula C12H29NO3SSi B12576226 N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine CAS No. 191720-19-1](/img/structure/B12576226.png)

N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amin ist eine einzigartige Organosilanverbindung, die sowohl Schwefel- als auch Siliziumfunktionalitäten kombiniert. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, darunter Materialwissenschaften, Chemie und Biologie, von Interesse. Ihre Struktur ermöglicht es ihr, als Kopplungsmittel zu fungieren und die Bindung zwischen organischen und anorganischen Materialien zu erleichtern.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amin umfasst typischerweise die Reaktion von 3-(Trimethoxysilyl)propan-1-amin mit einem Butylsulfanylethyl-Derivat. Die Reaktion wird üblicherweise unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Silangruppe zu verhindern. Häufige Lösungsmittel, die verwendet werden, sind Toluol oder Dichlormethan, und die Reaktion wird oft durch eine Base wie Triethylamin katalysiert.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung kontinuierliche Durchflussverfahren umfassen, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Der Einsatz von Mikroreaktortechnologie kann die Effizienz und Nachhaltigkeit des Syntheseverfahrens verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-(trimethoxysilyl)propan-1-amine with a butylsulfanyl ethyl derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common solvents used include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Reaktionstypen

N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Schwefelatom kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Substitution: Die Amingruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Hydrolyse: Die Trimethoxysilylgruppe kann hydrolysiert werden, um Silanole zu bilden, die sich weiter zu Siloxanbindungen kondensieren können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse der Trimethoxysilylgruppe beschleunigen.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Substitution: Alkylierte oder acylierte Amin-Derivate.

Hydrolyse: Silanole und Siloxane.

Wissenschaftliche Forschungsanwendungen

N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Kopplungsmittel verwendet, um die Haftung zwischen organischen Polymeren und anorganischen Oberflächen zu verbessern.

Biologie: Wird zur Funktionalisierung von Biomolekülen für die Oberflächenimmobilisierung eingesetzt.

Medizin: Potenzieller Einsatz in Arzneimittelträgersystemen aufgrund seiner Fähigkeit, stabile Bindungen mit verschiedenen Substraten zu bilden.

Industrie: Wird bei der Herstellung von fortschrittlichen Materialien wie Beschichtungen und Klebstoffen eingesetzt, da es die mechanischen Eigenschaften und die Haltbarkeit von Verbundwerkstoffen verbessern kann

Wirkmechanismus

Der Wirkmechanismus von N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amin beinhaltet seine Fähigkeit, kovalente Bindungen mit sowohl organischen als auch anorganischen Substraten zu bilden. Die Trimethoxysilylgruppe kann hydrolysieren, um Silanole zu bilden, die sich dann zu Siloxanbindungen mit anorganischen Oberflächen kondensieren können. Die Butylsulfanylethylgruppe kann über verschiedene chemische Reaktionen mit organischen Molekülen interagieren, wodurch die Gesamtstabilität und Funktionalität der Verbindung verbessert wird .

Wirkmechanismus

The mechanism of action of N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The butylsulfanyl ethyl group can interact with organic molecules through various chemical reactions, enhancing the overall stability and functionality of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(Trimethoxysilyl)propylamin: Ähnlich in der Struktur, aber es fehlt die Butylsulfanylgruppe.

N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamin: Enthält eine zusätzliche Amingruppe, die unterschiedliche Reaktivität und Anwendungen bietet.

(N,N-Diethyl-3-aminopropyl)trimethoxysilan: Besitzt Diethylgruppen anstelle der Butylsulfanylgruppe, was sich auf seine chemischen Eigenschaften und Anwendungen auswirkt.

Einzigartigkeit

N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amin ist aufgrund des Vorhandenseins von sowohl Schwefel- als auch Siliziumfunktionalitäten einzigartig, wodurch es als vielseitiges Kopplungsmittel fungieren kann. Seine Fähigkeit, stabile Bindungen mit einer Vielzahl von Substraten zu bilden, macht es besonders wertvoll bei der Entwicklung fortschrittlicher Materialien und biomedizinischer Anwendungen .

Eigenschaften

CAS-Nummer |

191720-19-1 |

|---|---|

Molekularformel |

C12H29NO3SSi |

Molekulargewicht |

295.52 g/mol |

IUPAC-Name |

N-(2-butylsulfanylethyl)-3-trimethoxysilylpropan-1-amine |

InChI |

InChI=1S/C12H29NO3SSi/c1-5-6-10-17-11-9-13-8-7-12-18(14-2,15-3)16-4/h13H,5-12H2,1-4H3 |

InChI-Schlüssel |

XRQRZHBOHKUMCY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCSCCNCCC[Si](OC)(OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)

![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)

![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)

![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)

![N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12576201.png)

![[Ethene-1,2-diyldi(4,1-phenylene)]diboronic acid](/img/structure/B12576206.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)